5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and organic synthesis. The compound belongs to the class of triazinoindoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as acetic acid . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazinoindole ring or the chlorobenzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorobenzyl and triazinoindole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole or chlorobenzyl moieties.
Scientific Research Applications
5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimalarial, antidepressant, and antileishmanial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s ability to interact with DNA and proteins makes it useful in studying cellular processes and developing diagnostic tools.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic processes . Additionally, the compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core structure and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the chlorobenzyl and thiol groups, which enhance its biological activity and chemical reactivity. The combination of these functional groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H13ClN4S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-6-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H13ClN4S/c1-10-3-2-4-13-14-16(19-17(23)21-20-14)22(15(10)13)9-11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H,19,21,23) |
InChI Key |
GTSGZTQZVBQOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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